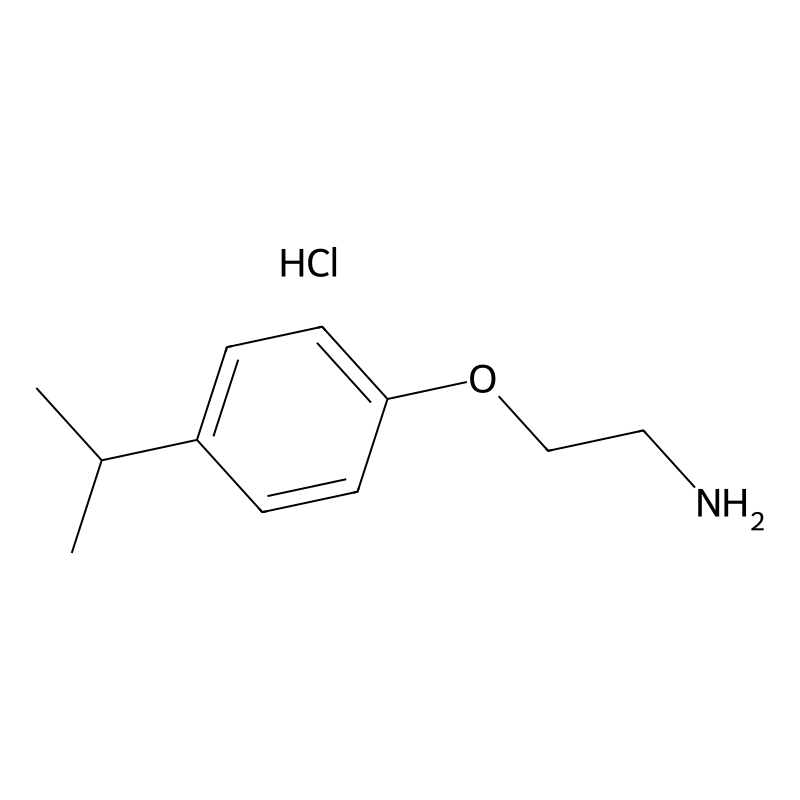

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride is an organic compound characterized by its unique structure, which includes an aminoethoxy group attached to a propan-2-yl-substituted benzene ring. Its molecular formula is , and it has a molecular weight of approximately 215.72 g/mol. The compound is primarily utilized in research settings, particularly in the fields of biochemistry and pharmacology, due to its potential biological activities and interactions with various biomolecules .

The chemical reactivity of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride can be attributed to the presence of both the amino and ether functional groups. These groups allow the compound to participate in various nucleophilic substitution reactions. For example, the amino group can act as a nucleophile, facilitating reactions with electrophiles, while the ether oxygen can engage in reactions involving cleavage or substitution under acidic or basic conditions.

Research indicates that 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride exhibits notable biological activities. It has been studied for its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound may also demonstrate anti-inflammatory properties and has been investigated for its effects on various cellular pathways related to cancer and neurodegenerative diseases .

The synthesis of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with 4-isopropylphenol as the primary precursor.

- Formation of Ether Linkage: The phenolic hydroxyl group is reacted with ethylene oxide or an equivalent reagent to form the ether linkage.

- Amine Introduction: An amine group is introduced through reductive amination or similar methods.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form by treatment with hydrochloric acid.

These steps can vary based on specific laboratory protocols and desired yields .

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride finds applications in several domains:

- Pharmaceutical Research: It serves as a biochemical tool for studying receptor interactions and enzyme activity.

- Proteomics: The compound is utilized in proteomics studies to investigate protein-ligand interactions.

- Synthetic Chemistry: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies have shown that 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride can interact with various biological targets, including enzymes and receptors involved in neurotransmission. These interactions are crucial for understanding the compound's pharmacological profile and potential therapeutic applications. Investigations into its binding affinities and mechanisms of action are ongoing, providing insights into its biological relevance .

Several compounds share structural similarities with 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Aminoethoxy)-2-(propan-2-yl)benzene | C11H18ClN O | Variation in substitution position on benzene ring |

| 4-Amino-3-isopropylphenol | C10H15N O | Lacks ether linkage; primarily phenolic structure |

| 1-(Chloromethyl)-4-isopropylbenzene | C11H15Cl | Chloromethyl group instead of amino group |

Uniqueness

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride is distinguished by its combination of an amino group and an ether linkage, which enhances its solubility and reactivity compared to other similar compounds. This unique structure contributes to its specific biological activities and applications in medicinal chemistry.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant